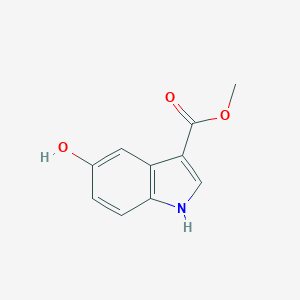
Methyl 5-hydroxy-1H-indole-3-carboxylate
Übersicht
Beschreibung
“Methyl 5-hydroxy-1H-indole-3-carboxylate” is a compound with the CAS Number: 112332-96-4 . It has a molecular weight of 191.19 and is a natural product found in Hyrtios and Hyrtios erectus .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest in recent years . For instance, the Fischer indole synthesis of the optically active cyclohexanone 106 and phenylhydrazine hydrochloride (107) using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole (−)-108 in a good yield .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the linear formula C10H9NO3 . The InChI code for this compound is 1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3 .Chemical Reactions Analysis
Indole derivatives have been found to exhibit anti-HBV activities . In one study, a series of 5-hydroxy-1H-indole-3-carboxylates were optimized using three-dimensional quantitative structure-activity relationship (3D QSAR) studies . This led to the synthesis of three new compounds that possessed more potent anti-HBV activities .Physical And Chemical Properties Analysis
“this compound” is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Role in Synthesis of Indole Derivatives
Indole derivatives, including Methyl 5-hydroxy-1H-indole-3-carboxylate, play a significant role in the synthesis of various biologically active compounds. They are important types of molecules and natural products and play a main role in cell biology .
Treatment of Cancer Cells
Indole derivatives have been used as biologically active compounds for the treatment of cancer cells. Their unique properties make them effective in combating various types of cancer .
Antimicrobial Applications
This compound and other indole derivatives have shown promising results in antimicrobial applications. They have been used to treat various types of microbial infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body. Their unique properties make them effective in combating a wide range of diseases .
Antioxidant Properties
This compound has shown strong antioxidant properties. It has been found to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system, as well as a scavenging capability against superoxide radicals .
Antiviral Applications
Indole derivatives have shown potential in antiviral applications. They have been used in the treatment of various viral infections .
Anti-inflammatory Applications
Indole derivatives have shown potential in anti-inflammatory applications. They have been used in the treatment of various inflammatory conditions .
Antidiabetic Applications
Indole derivatives have shown potential in antidiabetic applications. They have been used in the treatment of diabetes and related conditions .
Wirkmechanismus
Target of Action
Methyl 5-hydroxy-1H-indole-3-carboxylate primarily targets enzymes involved in inflammatory and oxidative stress pathways. One significant target is the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, potent mediators of inflammation .
Mode of Action
The compound interacts with 5-LO by inhibiting its activity. This inhibition prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation. The interaction likely involves binding to the active site of the enzyme, blocking its catalytic function .
Biochemical Pathways
By inhibiting 5-LO, this compound affects the leukotriene biosynthesis pathway. This pathway is crucial for the production of leukotrienes from arachidonic acid. The downstream effects include reduced recruitment of inflammatory cells, decreased vascular permeability, and overall attenuation of the inflammatory response .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed in the gastrointestinal tract when administered orally. It is distributed throughout the body, with a preference for tissues involved in inflammatory responses. Metabolism primarily occurs in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
At the molecular level, the inhibition of 5-LO leads to decreased production of leukotrienes, which are key mediators of inflammation. This results in reduced inflammation and oxidative stress at the cellular level. Clinically, this can translate to alleviation of symptoms in conditions characterized by excessive inflammation, such as asthma, arthritis, and certain allergic reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biochemical substances can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, the presence of other drugs or compounds that interact with 5-LO or its pathway can modulate the compound’s effectiveness .
: A brief review of the biological potential of indole derivatives : Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 5-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-3-2-6(12)4-7(8)9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAADKIIEUFKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00556517 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112332-96-4 | |
| Record name | Methyl 5-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00556517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-hydroxy-indole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




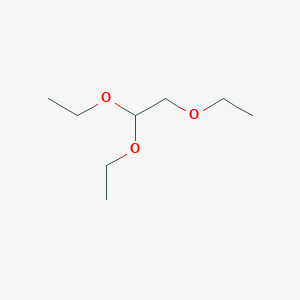
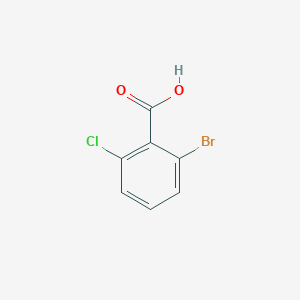

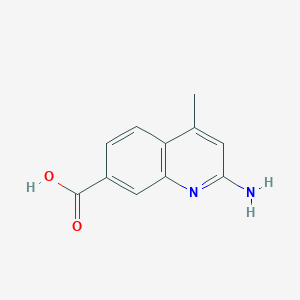

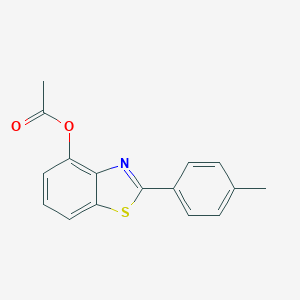


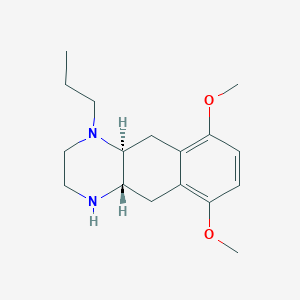
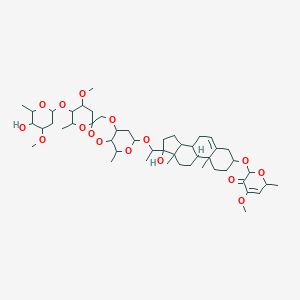

![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)
